molecular formula C3H6O3 B166299 Methoxyacetic acid CAS No. 625-45-6

Methoxyacetic acid

Cat. No.: B166299
CAS No.: 625-45-6
M. Wt: 90.08 g/mol
InChI Key: RMIODHQZRUFFFF-UHFFFAOYSA-N
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Description

Methoxyacetic acid, also known as 2-methoxyacetic acid or methyl glycolic acid, is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group. It is a clear, colorless, viscous, and corrosive liquid with a pungent odor. This compound is soluble in water, ethanol, and diethyl ether, and it has a melting point of 7-9°C and a boiling point of 202-204°C .

Mechanism of Action

Target of Action

Methoxyacetic acid (MAA) primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . MAA can enhance androgen receptor activity, affecting the expression of androgen-responsive genes .

Mode of Action

It has been shown to have widespread effects on androgen-responsive genes, affecting processes ranging from apoptosis to ion transport, cell adhesion, phosphorylation, and transcription . MAA can both enhance and antagonize androgenic responses .

Biochemical Pathways

MAA affects various biochemical pathways. It modulates the expression of androgen-responsive genes, which can impact a range of biological processes . In humans and animals, 2-methoxyacetic acid forms via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .

Pharmacokinetics

It is known that maa forms in both humans and animals through the rapid oxidation of 2-methoxyethanol . This suggests that MAA may be readily absorbed and metabolized in the body.

Result of Action

MAA disrupts spermatogenesis and causes testicular atrophy . It has been associated with hematotoxicity and reproductive toxicity . MAA can also induce apoptosis, which is a process of programmed cell death .

Action Environment

The action of MAA can be influenced by environmental factors. For instance, MAA is more acidic than acetic acid and glycolic acid due to the low solvation energy of its methoxy group . This could potentially influence its stability and efficacy. Furthermore, MAA is a clear, colorless, viscous, and corrosive liquid with a pungent odor , which may affect its handling and use in various environments.

Preparation Methods

Methoxyacetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Methoxyacetic acid undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to produce other compounds. For example, it can be oxidized to form methoxyacetyl chloride.

    Reduction: It can be reduced to form methoxyethanol.

    Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.

    Esterification: It can react with alcohols to form esters, such as this compound methyl ester.

Scientific Research Applications

Methoxyacetic acid has several scientific research applications:

Properties

IUPAC Name

2-methoxyacetic acid
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InChI

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
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InChI Key

RMIODHQZRUFFFF-UHFFFAOYSA-N
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Canonical SMILES

COCC(=O)O
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Molecular Formula

C3H6O3
Record name METHOXYACETIC ACID
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Related CAS

50402-70-5 (hydrochloride salt)
Record name Methoxyacetic acid
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DSSTOX Substance ID

DTXSID1031591
Record name Methoxyacetic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Methoxyacetic acid is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

397 to 399 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1000 mg/mL at 20 °C
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Density

1.177 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 126.5 °F ; 40 mmHg at 252 °F; 400 mmHg at 363.6 °F (NTP, 1992)
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CAS No.

625-45-6
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Record name 2-Methoxyacetic acid
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Melting Point

45.9 °F (NTP, 1992), 7.7 °C
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Synthesis routes and methods I

Procedure details

The method of claim 10 further including the step of contacting the thus-formed (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid to form (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate.
Name
(1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
Quantity
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Synthesis routes and methods II

Procedure details

The method of claim 9 further including the step of contacting the thus-formed 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol with methoxyacetic acid or an activated derivative of methoxyacetic acid to form 2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate.
Name
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methoxyacetic acid
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Reactant of Route 6
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